N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide
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Overview
Description
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide is an organic compound that features a pyridine ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide typically involves the reaction of 4-methylbenzylamine with 2-bromopyridine under basic conditions to form the intermediate N-(4-methylphenyl)-2-pyridylmethylamine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)benzamide
- N-(pyridin-2-ylmethyl)prop-2-enamide
- N-(4-methylphenyl)pyridin-2-ylmethylamine
Uniqueness
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide is unique due to the presence of both a pyridine ring and a prop-2-enamide group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(4-methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-3-15(19)18-16(14-6-4-5-11-17-14)13-9-7-12(2)8-10-13/h3-11,16H,1H2,2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZOWFZXSKOGCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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